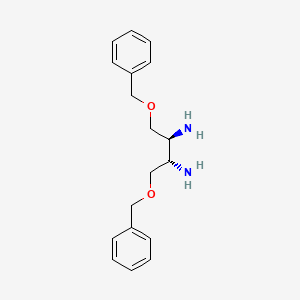
(2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine is an organic compound that features two benzyloxy groups and two amine groups on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as butane-2,3-diol and benzyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups of butane-2,3-diol are protected by converting them into benzyloxy groups using benzyl chloride in the presence of a base such as sodium hydroxide.
Amination: The protected diol is then subjected to amination reactions to introduce the amine groups at the 2 and 3 positions. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups or reduce other functional groups present.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield diols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a ligand in binding studies. Its amine groups can form hydrogen bonds with biological molecules, making it useful in biochemical research.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity against various diseases.
Industry
In industry, this compound may be used in the production of polymers, coatings, and other materials. Its benzyloxy groups can provide stability and enhance the properties of the final products.
Mechanism of Action
The mechanism of action of (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,4-Bis(benzyloxy)butane-2,3-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
1,4-Bis(benzyloxy)butane: Lacks the amine groups, making it less reactive in certain applications.
1,4-Diaminobutane: Lacks the benzyloxy groups, making it more flexible but less stable.
Uniqueness
(2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine is unique due to its combination of benzyloxy and amine groups, providing a balance of stability and reactivity. This makes it valuable in various fields, from organic synthesis to biological research.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diamine |
InChI |
InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1 |
InChI Key |
NCWHFQVVMZXFHI-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















